molecular formula C18H27N3O2 B4951584 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone

1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone

Cat. No.: B4951584
M. Wt: 317.4 g/mol
InChI Key: GETQCEODZPEKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a piperidine ring and an ethanone group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-(4-Methoxyphenyl)piperazine: This intermediate is synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Formation of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidine: The intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

    Formation of this compound: Finally, the piperidine derivative is reacted with ethanone to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and psychiatric conditions due to its interaction with specific receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

1-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone can be compared with other piperazine derivatives, such as:

    Trazodone: An antidepressant that also contains a piperazine ring.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

These compounds share structural similarities but differ in their specific functional groups and pharmacological activities

Properties

IUPAC Name

1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15(22)19-9-7-17(8-10-19)21-13-11-20(12-14-21)16-3-5-18(23-2)6-4-16/h3-6,17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQCEODZPEKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.